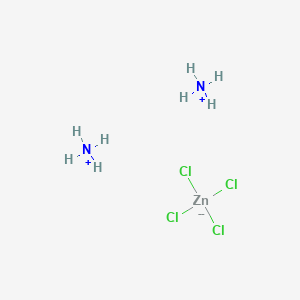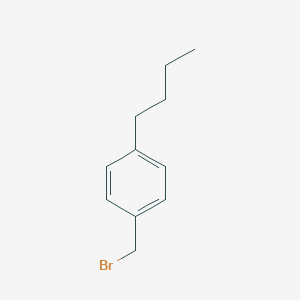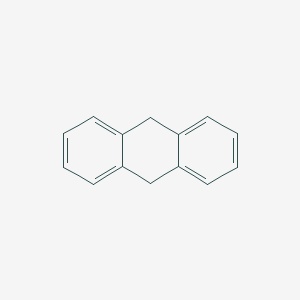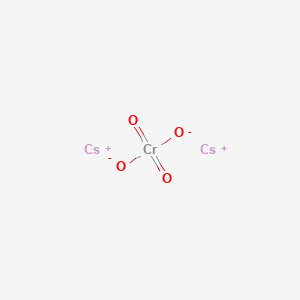
铬酸铯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium chromate is an inorganic compound with the chemical formula Cs₂CrO₄. It appears as a yellow crystalline solid and is the cesium salt of chromic acid. This compound crystallizes in the orthorhombic system and has been historically significant in the production of cesium vapor during vacuum tube manufacturing .
Synthetic Routes and Reaction Conditions:
- Cesium chromate can be synthesized by reacting chromium (VI) oxide with cesium carbonate. This reaction produces cesium chromate and carbon dioxide gas:
Reaction with Chromium (VI) Oxide and Cesium Carbonate: CrO3(aq)+Cs2CO3(aq)→Cs2CrO4(aq)+CO2(g)
Another method involves salt metathesis between potassium chromate and cesium chloride:Salt Metathesis: K2CrO4(aq)+2CsCl(aq)→Cs2CrO4(aq)+2KCl(aq)
Cesium dichromate, derived from ammonium dichromate, can be alkalinized with cesium hydroxide to yield cesium chromate:Alkalinisation of Cesium Dichromate: Cs2Cr2O7(aq)+2CsOH(aq)→2Cs2CrO4(aq)+H2O(ℓ)
Industrial Production Methods: The industrial production of cesium chromate typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation and Reduction: Cesium chromate can undergo redox reactions, where it acts as an oxidizing agent. For example, it can be reduced to cesium dichromate under certain conditions.
Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Agents: Silicon, boron, or titanium can be used as reducing agents to produce cesium vapor from cesium chromate.
Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Cesium Dichromate: Formed during the reduction of cesium chromate.
Cesium Vapor: Produced during the reduction process in vacuum tube manufacturing.
科学研究应用
Cesium chromate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cesium compounds of academic interest.
Environmental Science: Employed in studies related to the adsorption of cesium and chromate ions from aqueous solutions using modified zeolites.
Industry: Historically used in the production of cesium vapor for vacuum tubes, although this application has diminished over time.
作用机制
Target of Action
Cesium chromate, an inorganic compound with the formula Cs2CrO4 , primarily targets radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . It is particularly effective in adsorbing cesium cations (Cs+) and chromate anions (HCrO4−) from aqueous solutions .
Mode of Action
Cesium chromate interacts with its targets through a process known as adsorption . This process involves the attachment of cesium cations and chromate anions to the surface of a solid substance, in this case, a surfactant-modified zeolite . The zeolite is organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), enhancing its ability to adsorb the concerned species .
Biochemical Pathways
The primary biochemical pathway affected by cesium chromate involves the adsorption of cesium cations and chromate anions . This process is facilitated by the surfactant-modified zeolite, which acts as a dual-function material . The adsorption mechanism of the concerned (radio)toxicants is proposed .
Pharmacokinetics
adsorption capacities . Specifically, CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs(I) and Cr(VI), respectively .
Result of Action
The result of cesium chromate’s action is the effective removal of cesium cations and chromate anions from aqueous solutions . This is particularly beneficial in the context of radioactive liquid waste management, where such ions pose significant environmental and health hazards .
Action Environment
The action of cesium chromate is influenced by several environmental factors. For instance, the efficiency of the adsorption process is dependent on the pH range of the solution , with optimal adsorption occurring in the pH range 2.5–4.2 . Additionally, the process is time-dependent, with equilibrium being attained after 90 and 300 minutes for Cs(I) and Cr(VI), respectively .
生化分析
Biochemical Properties
Cesium chromate is mainly obtained from the reaction of chromium (VI) oxide with cesium carbonate . There is limited information available on the role of cesium chromate in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, chromium (VI) exists in the aquatic environment in various anionic forms of HCrO4−, Cr2O72−, and CrO42− depending on the pH of the medium .
Molecular Mechanism
A study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
相似化合物的比较
Sodium Chromate (Na₂CrO₄): Similar in structure and properties but uses sodium instead of cesium.
Potassium Chromate (K₂CrO₄): Another analogous compound with potassium as the cation.
Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of cesium.
Uniqueness: Cesium chromate is unique due to the presence of cesium, which imparts distinct properties such as higher density and different solubility characteristics compared to its sodium, potassium, and ammonium counterparts .
属性
CAS 编号 |
13454-78-9 |
|---|---|
分子式 |
CrCsH2O4 |
分子量 |
250.915 g/mol |
IUPAC 名称 |
dicesium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
InChI 键 |
KZCAZNLDQWOKPM-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |
规范 SMILES |
O[Cr](=O)(=O)O.[Cs] |
Key on ui other cas no. |
13454-78-9 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


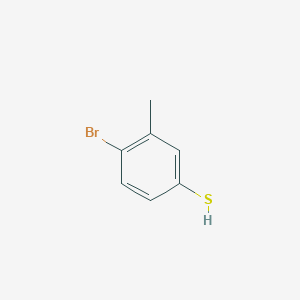
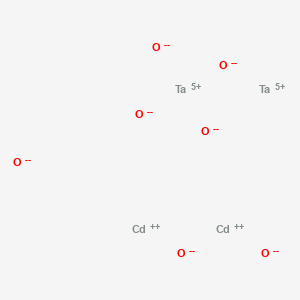
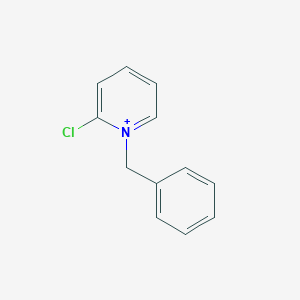

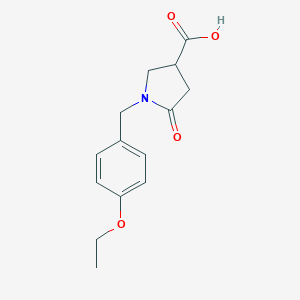
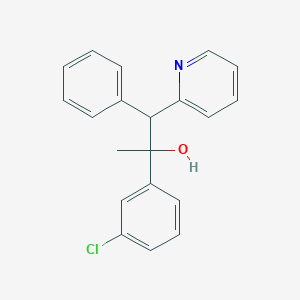
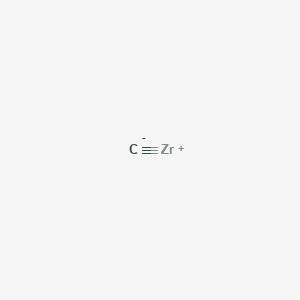
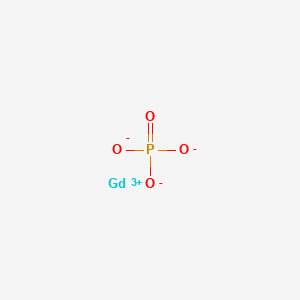
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
